molecular formula C15H19N5O2S B4358370 N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4358370
M. Wt: 333.4 g/mol
InChI Key: GTIBCTSNSFMZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenoxyacetyl group, and a hydrazinecarbothioamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the phenoxyacetyl group: This step involves the acylation of the pyrazole ring using 2-methylphenoxyacetyl chloride in the presence of a base such as pyridine.

    Formation of the hydrazinecarbothioamide moiety: This final step involves the reaction of the intermediate product with thiosemicarbazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted phenoxyacetyl derivatives.

Scientific Research Applications

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
  • 3-(1H-benzimidazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanohydrazide
  • 3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole

Uniqueness

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-10-6-4-5-7-13(10)22-9-14(21)17-18-15(23)16-12-8-20(3)19-11(12)2/h4-8H,9H2,1-3H3,(H,17,21)(H2,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIBCTSNSFMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=S)NC2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(2-METHYLPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE

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